3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide
Description
This compound features a 1,3-dioxoisoindole core linked via a propanamide chain to a 2-methoxyphenyl group. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-9-5-4-8-14(15)19-16(21)10-11-20-17(22)12-6-2-3-7-13(12)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMCAQUFCSVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution
- N-(4-Methoxyphenyl) Analog (): Molecular Formula: C₁₈H₁₆N₂O₄ (identical to the target compound). Para-substitution often improves metabolic stability due to reduced steric clashes with metabolizing enzymes .
Nitrate Ester Derivatives (C1–C6)**
- Examples: (1,3-dioxoisoindol-2-yl)methyl nitrate (C1), benzyl nitrate derivatives (C3, C5) (). Pharmacological Profile: These compounds exhibit lower genotoxicity (average MNRET frequency <6/1,000 cells) compared to hydroxyurea (MNRET up to 33.7/1,000 cells) in sickle cell disease models. The nitrate groups act as nitric oxide donors, enhancing vasodilation and anti-sickling effects. Contrast with Target Compound: The absence of a nitrate ester in the target compound suggests a different mechanism, possibly focusing on direct hemoglobin modulation or anti-inflammatory effects .
Heterocyclic Substitutions: Thiazol-2-yl Group
- N-(1,3-Thiazol-2-yl) Analog (): Molecular Formula: C₁₄H₁₁N₃O₃S (average mass: 301.32 g/mol). The smaller molecular size may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies compared to the bulkier methoxyphenyl analog .
Methyl-Substituted Phenyl Analogs
- N-(3-Methylphenyl) Derivative (): Molecular Formula: C₁₈H₁₆N₂O₃ (average mass: 308.33 g/mol). The target compound’s methoxy group (logP ~2.5) offers a balance between hydrophobicity and hydrogen-bonding capacity .
- N-(4-Methylphenyl)-3-phenylpropanamide (): Molecular Formula: C₂₄H₂₀N₂O₃ (average mass: 384.43 g/mol).
Pharmacological and Toxicological Profiles
- Genotoxicity: Analogs with nitrate esters (C1–C6) show superior safety profiles (). The target compound’s lack of a nitrate group may necessitate separate genotoxicity testing.
- Anticonvulsant Activity : Thiourea and thiazolidine derivatives () demonstrate the isoindole core’s versatility. The target compound’s amide linkage likely improves metabolic stability over these derivatives, which exhibit neurotoxicity at higher doses .
Molecular Properties and Drug-Likeness
| Compound | Molecular Formula | Average Mass (g/mol) | logP* | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₆N₂O₄ | 324.34 | ~2.5 | 2-Methoxyphenyl |
| N-(4-Methoxyphenyl) Analog | C₁₈H₁₆N₂O₄ | 324.34 | ~2.3 | 4-Methoxyphenyl |
| N-(Thiazol-2-yl) Analog | C₁₄H₁₁N₃O₃S | 301.32 | ~1.8 | Thiazole |
| C1 (Nitrate Ester) | C₁₀H₇N₃O₆ | 289.18 | ~0.5 | Methyl nitrate |
*Estimated using ChemAxon or similar tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
